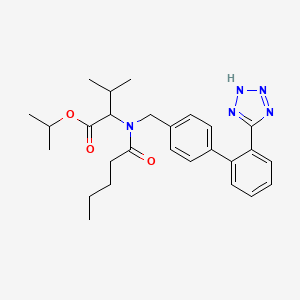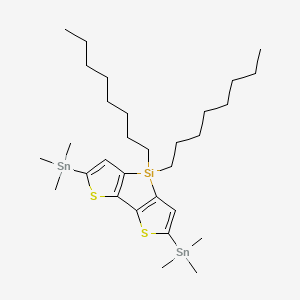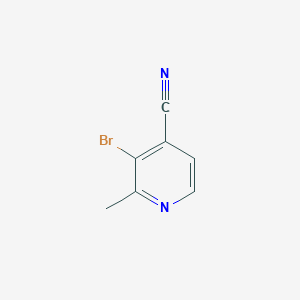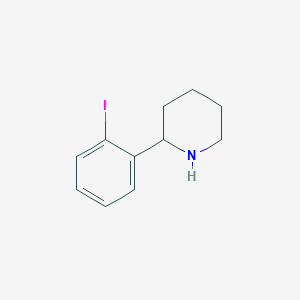
Phosphonic acid, pentyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, pentyl-, dimethyl ester is an organophosphorus compound with the molecular formula C7H17O3P It is a type of phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, pentyl-, dimethyl ester can be synthesized through several methods. One common approach is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction typically proceeds under mild conditions and yields the desired phosphonate ester .
Another method involves the catalytic cross-coupling reaction, where a phosphonate ester is formed by coupling a phosphonate with an organic halide in the presence of a catalyst. This method is advantageous due to its high efficiency and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using the Michaelis–Arbuzov reaction. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, pentyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into different phosphine compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Phosphonic acid, pentyl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of phosphonic acid, pentyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which influences its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Phosphonic acid, pentyl-, dimethyl ester can be compared with other similar compounds such as:
- Phosphonic acid, methyl-, dipentyl ester
- Phosphonic acid, ethyl-, dimethyl ester
- Phosphonic acid, butyl-, dimethyl ester
These compounds share similar chemical structures but differ in their alkyl groups, which can influence their chemical properties and applications.
Propiedades
Número CAS |
6619-48-3 |
|---|---|
Fórmula molecular |
C7H17O3P |
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
1-dimethoxyphosphorylpentane |
InChI |
InChI=1S/C7H17O3P/c1-4-5-6-7-11(8,9-2)10-3/h4-7H2,1-3H3 |
Clave InChI |
NLCLYOZJGRLMCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)







![2-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12101804.png)
![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)



